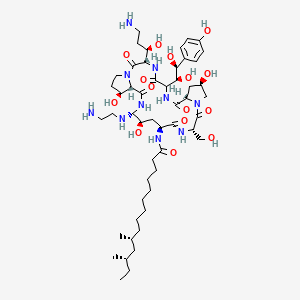![molecular formula C9H4FNS B13015805 6-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B13015805.png)
6-Fluorobenzo[b]thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorobenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4FNS It is a derivative of benzo[b]thiophene, where a fluorine atom is substituted at the 6th position and a cyano group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[b]thiophene-2-carbonitrile typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives. For instance, the reaction of thiophene with fluorine at low temperatures can yield fluorinated thiophenes . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluorobenzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
6-Fluorobenzo[b]thiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging.
Mecanismo De Acción
The mechanism of action of 6-Fluorobenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Benzo[b]thiophene-2-carbonitrile: Lacks the fluorine substitution, which can affect its chemical reactivity and biological activity.
3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a cyano group, leading to different chemical properties and applications.
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile:
Uniqueness: 6-Fluorobenzo[b]thiophene-2-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H4FNS |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
6-fluoro-1-benzothiophene-2-carbonitrile |
InChI |
InChI=1S/C9H4FNS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4H |
Clave InChI |
PIFRBKATBALDGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)SC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)
![6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)
![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)







